5,7-ジヨード-3H-1,3-ベンゾオキサゾール-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

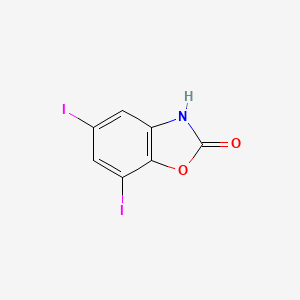

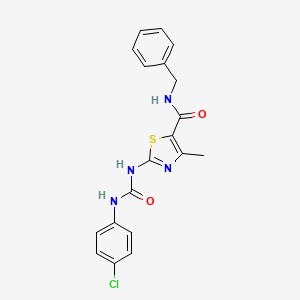

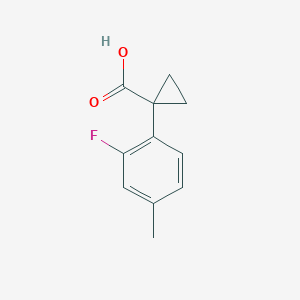

5,7-diiodo-3H-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3I2NO2 . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . In one method, 2-hydroxy-3,5-diiodobenzoic acid was reacted with diphenylphosphoryl azide and triethylamine in toluene. The mixture was shaken at 110°C under an Argon atmosphere for 20 hours. The product was then extracted into ethyl acetate .Molecular Structure Analysis

The molecular structure of 5,7-diiodo-3H-1,3-benzoxazol-2-one can be represented by the SMILES string IC1=CC2=C (C=C1)NC (O2)=O .Chemical Reactions Analysis

The reaction of 2-hydroxy-3,5-diiodobenzoic acid with diphenylphosphoryl azide and triethylamine in toluene at 110°C for 20 hours resulted in the formation of 5,7-diiodo-3H-1,3-benzoxazol-2-one .Physical and Chemical Properties Analysis

The molecular weight of 5,7-diiodo-3H-1,3-benzoxazol-2-one is 386.91 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

抗菌活性

この化合物は、強力な抗菌活性を示す新規誘導体の合成に使用されてきました . 例えば、5,7-ジクロロ-2-ヒドラジノ-1,3-ベンゾオキサゾールと置換-2-クロロ-3-キノリンカルバルデヒドを反応させて合成された化合物8aおよび8eは、有望な抗菌活性を示しました .

抗酸化活性

抗菌特性に加えて、この化合物のいくつかの誘導体は抗酸化剤としても機能します . 特に、化合物8eおよび8fは、抗酸化活性を有することがわかりました .

抗真菌活性

この化合物は、抗真菌活性を示す誘導体の合成に使用されてきました . この化合物のベンゾオキサゾリノン環は、抗真菌性を含む多くの活性を有することが知られています .

植物の防御機構における役割

ベンゾオキサゾリノンは、問題の化合物を含め、植物に自然に存在します。 それらは、細菌、真菌、昆虫に対する防御化合物としての役割を果たします .

生物活性分子の合成

この化合物は、生物活性分子の合成に使用されてきました。 たとえば、これは、幅広い薬理学的および生物学的活性を示すピラゾロ[3,4-b]キノリンの合成に使用されてきました .

新薬開発の可能性

この化合物とその誘導体が示す幅広い生物学的活性から、新薬を開発する可能性があります。 たとえば、この化合物は、新規抗菌薬、抗真菌薬、および抗酸化薬の開発に使用できます .

作用機序

Target of Action

Similar compounds have shown cytotoxic effects on various cancer cells , suggesting that this compound may also target cancer cells.

Mode of Action

It is known that similar compounds can inhibit the growth of lung, breast, and colon cancer cells . This suggests that 5,7-diiodo-3H-1,3-benzoxazol-2-one may interact with its targets in a way that inhibits cell growth.

生化学分析

Biochemical Properties

5,7-Diiodo-3H-1,3-benzoxazol-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 5,7-diiodo-3H-1,3-benzoxazol-2-one can form complexes with proteins, altering their conformation and stability . These interactions are essential for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of 5,7-diiodo-3H-1,3-benzoxazol-2-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . Furthermore, 5,7-diiodo-3H-1,3-benzoxazol-2-one affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of 5,7-diiodo-3H-1,3-benzoxazol-2-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme . Additionally, 5,7-diiodo-3H-1,3-benzoxazol-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-diiodo-3H-1,3-benzoxazol-2-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5,7-diiodo-3H-1,3-benzoxazol-2-one remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 5,7-diiodo-3H-1,3-benzoxazol-2-one vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, 5,7-diiodo-3H-1,3-benzoxazol-2-one can exhibit toxic effects, including enzyme inhibition, cellular toxicity, and adverse physiological responses . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in biomedical research.

Metabolic Pathways

5,7-Diiodo-3H-1,3-benzoxazol-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function . For instance, this compound can modulate the activity of enzymes involved in oxidative metabolism, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is essential for elucidating the biochemical role of 5,7-diiodo-3H-1,3-benzoxazol-2-one.

Transport and Distribution

The transport and distribution of 5,7-diiodo-3H-1,3-benzoxazol-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . Additionally, 5,7-diiodo-3H-1,3-benzoxazol-2-one can bind to intracellular proteins, influencing its localization and distribution within cells .

Subcellular Localization

The subcellular localization of 5,7-diiodo-3H-1,3-benzoxazol-2-one is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 5,7-diiodo-3H-1,3-benzoxazol-2-one within these compartments can influence its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

5,7-diiodo-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPJIEOEEWJHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)O2)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)

![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)

![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)